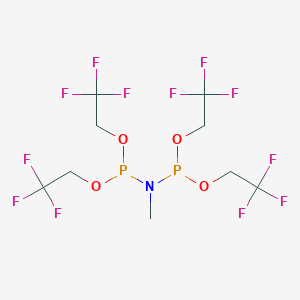
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of imidodiphosphorous acid derivatives with methyl and trifluoroethyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and can include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the ester groups.
Wissenschaftliche Forschungsanwendungen
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into potential medical applications, such as drug development and therapeutic uses, is ongoing.
Industry: The compound is used in industrial processes, including the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester include other esters of imidodiphosphorous acid with different alkyl or aryl groups. These compounds share similar structural features but may have different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidodiphosphorous acid and trifluoroethyl ester groups, which confer distinct chemical behavior and potential applications. This compound’s unique properties make it valuable for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
129672-91-9 |
|---|---|
Molekularformel |
C9H11F12NO4P2 |
Molekulargewicht |
487.12 g/mol |
IUPAC-Name |
N,N-bis[bis(2,2,2-trifluoroethoxy)phosphanyl]methanamine |
InChI |
InChI=1S/C9H11F12NO4P2/c1-22(27(23-2-6(10,11)12)24-3-7(13,14)15)28(25-4-8(16,17)18)26-5-9(19,20)21/h2-5H2,1H3 |
InChI-Schlüssel |
HZJCBRPLLGFHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(P(OCC(F)(F)F)OCC(F)(F)F)P(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


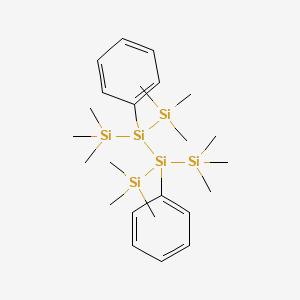

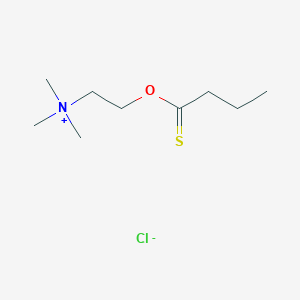

![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
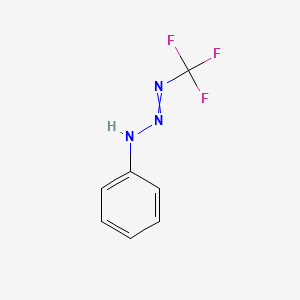
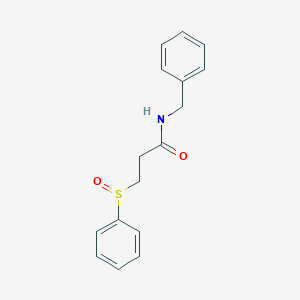

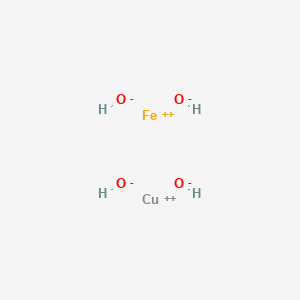
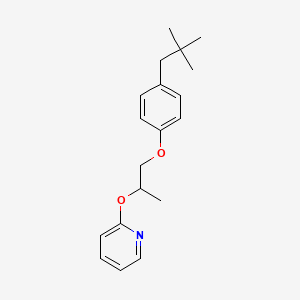
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
